8-Oxohexadecanoic acid

Lipidomics Analytical Chemistry Metabolomics

8-Oxohexadecanoic acid (CAS 2777-52-8), also known as 8-oxopalmitic acid, is a long-chain keto fatty acid with a C16 aliphatic chain and a ketone group at the C8 position. It has a molecular weight of 270.41 g/mol and is a solid at room temperature with a reported melting point of 77-78 °C.

Molecular Formula C16H30O3
Molecular Weight 270.41 g/mol
CAS No. 2777-52-8
Cat. No. B3050670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxohexadecanoic acid
CAS2777-52-8
Molecular FormulaC16H30O3
Molecular Weight270.41 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)CCCCCCC(=O)O
InChIInChI=1S/C16H30O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
InChIKeySEWAOKNHYLYQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxohexadecanoic Acid (CAS 2777-52-8): Analytical and Biochemical Profile


8-Oxohexadecanoic acid (CAS 2777-52-8), also known as 8-oxopalmitic acid, is a long-chain keto fatty acid with a C16 aliphatic chain and a ketone group at the C8 position. It has a molecular weight of 270.41 g/mol and is a solid at room temperature with a reported melting point of 77-78 °C [1]. As a metabolite found in biological systems, including milk, it is involved in lipid metabolism and oxidative stress pathways . Its distinct C8 ketone placement imparts specific chemical and biological properties that differentiate it from its positional isomers and other long-chain fatty acids.

Why Substituting 8-Oxohexadecanoic Acid with Other Long-Chain Fatty Acids or Isomers Can Invalidate Experimental Data


8-Oxohexadecanoic acid cannot be simply interchanged with generic long-chain fatty acids or even its close positional isomers (e.g., 7-oxo- or 6-oxopalmitic acid). The position of the ketone group directly impacts the molecule's chromatographic behavior and biological interactions. As demonstrated in analytical studies, the retention time in reverse-phase liquid chromatography is highly sensitive to the location of the functional group, allowing for the resolution of all oxo-isomers [1]. Furthermore, the compound's reported role as a potent lipoxygenase inhibitor indicates a specific, structure-dependent interaction with enzymatic targets, which would be altered or lost with a different isomer [2]. Therefore, using an analog without analytical validation risks introducing a new, uncharacterized variable, leading to irreproducible results and flawed scientific conclusions.

Quantitative Evidence for Differentiating 8-Oxohexadecanoic Acid in Analytical and Biochemical Applications


Chromatographic Resolution of Positional Isomers via Reverse-Phase LC-MS

In a systematic study of oxo-fatty acids, 8-oxopalmitic acid (8OPA) was distinguished from its C6 and C7 positional isomers by its retention time. Using a Kinetex C18 column with a specific gradient, 8OPA eluted at 4.73 minutes, while the 7-oxo- and 6-oxo- isomers eluted at 4.81 and 4.93 minutes, respectively [1]. This demonstrates that the precise location of the ketone group on the 8th carbon confers unique chromatographic properties.

Lipidomics Analytical Chemistry Metabolomics

Lipoxygenase Inhibitory Activity: A Structure-Dependent Functional Property

8-Oxohexadecanoic acid is characterized as a potent inhibitor of lipoxygenase, an enzyme central to arachidonic acid metabolism and inflammation [1]. The literature further notes that the compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, but to a lesser extent [1]. This specific, potent activity against lipoxygenase is a functional marker directly tied to the compound's structure.

Enzymology Inflammation Research Drug Discovery

Predicted Analytical Reference Data for Compound Identification

The Human Metabolome Database (HMDB) provides extensive predicted analytical data for 8-oxohexadecanoic acid, crucial for its identification. This includes predicted Kovats Retention Indices for GC, such as 2038.6 on a standard non-polar column, and numerous LC-MS/MS spectra with unique splash keys (e.g., splash10-014i-2790000000-db2f1f28391c409bc05a for negative mode at 20V) [1]. The monoisotopic mass is calculated at 270.2195 Da.

Analytical Chemistry Spectroscopy Quality Control

Best-Fit Application Scenarios for 8-Oxohexadecanoic Acid Based on Evidenced Differentiation


Use as a Certified Reference Standard for Lipidomics and Metabolomics

Given its distinct retention time that separates it from its positional isomers [1], the primary and most critical application for 8-oxohexadecanoic acid is as an analytical standard. Laboratories conducting targeted or untargeted lipidomics/metabolomics can use this compound to generate calibration curves, validate analytical methods, and unambiguously identify and quantify this specific metabolite in biological matrices such as plasma, urine, and tissues.

Biochemical Research into Lipoxygenase-Mediated Pathways

The compound's reported activity as a potent lipoxygenase inhibitor [1] makes it a valuable small molecule probe for researchers studying arachidonic acid metabolism, leukotriene synthesis, and the role of lipoxygenases in inflammatory and allergic responses. It can be used in enzyme inhibition assays to understand the structural requirements for lipoxygenase binding or to dissect specific metabolic pathways in cell culture models.

Method Development for Chromatographic Separation of Oxidized Lipids

The quantitative data showing baseline separation of 8-oxopalmitic acid from its 6- and 7-oxo-isomers [1] makes it an ideal compound for developing and optimizing high-resolution LC-MS methods. Researchers focused on separating and analyzing complex mixtures of oxidized lipids can use 8-oxohexadecanoic acid as a representative model analyte to fine-tune mobile phase gradients, column chemistries, and mass spectrometer parameters.

Procurement for Studies of Oxidative Stress and Lipid Peroxidation

As a stable, chemically-defined oxo-fatty acid, this compound serves as a key model substance for research into lipid peroxidation and oxidative stress [1]. It can be used to study the formation and biological effects of oxidized lipids, to serve as a standard for quantifying endogenous oxo-fatty acids generated during oxidative stress, or to investigate the metabolism and potential toxicity of these specific oxidized lipid species.

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